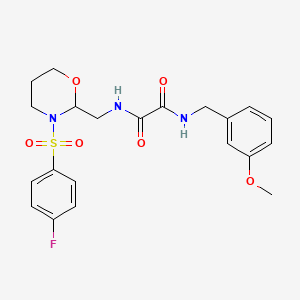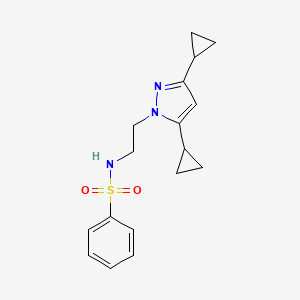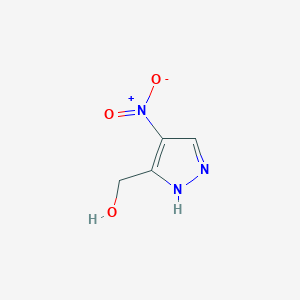![molecular formula C17H10Br2N2OS B3001528 (Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 946277-09-4](/img/structure/B3001528.png)
(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazole derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . They have depicted various admirable biological properties in form of antioxidant, anticancer, anti-inflammatory, analgesic and acetylcholinesterase inhibitory agents .
Molecular Structure Analysis
The structure of synthesized derivatives is often examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis
The terminal alkynes in the compound can undergo oxidative alkyne–alkyne coupling under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as NMR, mass spectrometry, and infrared spectroscopy .科学的研究の応用
Synthesis and Characterization
A series of benzamide derivatives, closely related to the requested compound, have been synthesized for various research purposes. For instance, Saeed et al. (2013) efficiently synthesized novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency of heterocyclization in creating these compounds (Saeed & Rafique, 2013). Similarly, microwave irradiation has been used as a cleaner and faster method for synthesizing related compounds, as demonstrated by Saeed (2009) (Saeed, 2009).
Potential Pharmacological Applications
The pharmacological potential of similar compounds has been explored in various studies. For example, Ugale et al. (2012) synthesized a series of compounds that exhibited significant anticonvulsant activity without signs of neurotoxicity or hepatotoxicity, indicating potential therapeutic applications (Ugale et al., 2012). Saeed et al. (2008) investigated the antifungal activity of novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, revealing some compounds to exhibit low to moderate antifungal activity (Saeed et al., 2008).
Chemical Synthesis and Analysis
The chemical synthesis of related compounds has been extensively studied. Abbas (2015) reported on the synthesis of benzothiazole-2-thiol derivatives, demonstrating the potential for creating a variety of biologically active compounds (Abbas, 2015). Narayana et al. (2004) synthesized derivatives with potential antifungal properties, emphasizing the diversity of applications for these compounds (Narayana et al., 2004).
Other Research Applications
Other research applications include exploring the properties of derivatives for potential use as chemosensors, as demonstrated by Wang et al. (2015), who synthesized coumarin benzothiazole derivatives for cyanide anion recognition (Wang et al., 2015). Saeed et al. (2020) investigated the intermolecular interactions in antipyrine-like derivatives, contributing to a deeper understanding of the chemical properties of these compounds (Saeed et al., 2020).
将来の方向性
The future directions in the research of benzothiazole derivatives could involve the design and synthesis of novel compounds with improved therapeutic applications. The development of lead compounds in medicinal chemistry has been led by the chemistry of triazoles and its heterocyclic derivatives in recent years .
特性
IUPAC Name |
3-bromo-N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2OS/c1-2-8-21-14-7-6-13(19)10-15(14)23-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFCNCEVDVVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)



![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)

